molecular formula C27H28N4O5S2 B10913330 Ethyl 2-[(2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10913330
M. Wt: 552.7 g/mol
InChI Key: QPKWGPFJCHPUQJ-UHFFFAOYSA-N
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Description

This compound features a complex hybrid structure combining a tetrahydrobenzothiophene core with a pyrimidinone ring system. Key functional groups include:

  • Ethyl ester at the benzothiophene-3-carboxylate position.
  • Sulfanyl-linked butanoyl amino group bridging the benzothiophene and pyrimidinone moieties.
  • Pyrimidinone substituents: A 5-cyano group and 4-(3-methoxyphenyl) group, distinguishing it from simpler analogs.

Properties

Molecular Formula

C27H28N4O5S2

Molecular Weight

552.7 g/mol

IUPAC Name

ethyl 2-[2-[[5-cyano-4-(3-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H28N4O5S2/c1-4-19(24(33)30-25-21(26(34)36-5-2)17-11-6-7-12-20(17)37-25)38-27-29-22(18(14-28)23(32)31-27)15-9-8-10-16(13-15)35-3/h8-10,13,19H,4-7,11-12H2,1-3H3,(H,30,33)(H,29,31,32)

InChI Key

QPKWGPFJCHPUQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)SC3=NC(=C(C(=O)N3)C#N)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}BUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, followed by the formation of heterocyclic moieties through condensation reactions . The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}BUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

ETHYL 2-[(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}BUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}BUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. This interaction can lead to changes in cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Feature Target Compound Analog () Compound in
Pyrimidinone C4 Substituent 3-Methoxyphenyl Methoxy tert-Butyldimethylsilyl-protected tetrahydrofuran
Pyrimidinone C5 Substituent Cyano None 2-(((E)-3,7-Dimethylocta-2,6-dien-1-yl)thio)
Linkage Type Butanoyl-sulfanyl Acetyl-sulfanyl Diisopropylamino-phosphino
Core Saturation Partially saturated (tetrahydrobenzothiophene) Partially saturated (tetrahydrobenzothiophene) Fully unsaturated pyrimidinone

Key Observations :

The 3-methoxyphenyl group at C4 may enhance π-π stacking interactions in biological systems, unlike the simpler methoxy group in the analog. The butanoyl linkage (vs. acetyl in ) extends molecular flexibility, which could influence binding kinetics or solubility .

Core Modifications :

  • The compound in replaces the benzothiophene with a tert-butyldimethylsilyl (TBDMS)-protected tetrahydrofuran, highlighting variability in heterocyclic core design for steric protection or synthetic intermediates .

Methodological Approaches for Structural Analysis

Table 2: Techniques and Software for Characterization

Method/Software Application Reference
SHELX Small-molecule refinement and structure solution
ORTEP-3 Graphical visualization of thermal ellipsoids
WinGX Integrated crystallography suite for data processing
Puckering Coordinates Conformational analysis of rings (e.g., tetrahydrobenzothiophene)

Structural Insights :

  • X-ray crystallography (via SHELX and WinGX) is critical for resolving the stereochemistry of the tetrahydrobenzothiophene core and pyrimidinone substituents .
  • Ring puckering analysis () can quantify deviations from planarity in the tetrahydrobenzothiophene, influencing stability and intermolecular interactions .

Biological Activity

Ethyl 2-[(2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential for biological activity. Its structure combines multiple active moieties that may work synergistically to enhance its pharmacological effects. This article delves into the biological activities associated with this compound, supported by research findings and case studies.

Structural Overview

The compound features a benzothiophene core integrated with a pyrimidine derivative and a cyano group . The presence of various functional groups such as carboxylate, sulfanyl, and methoxy enhances its chemical reactivity and biological significance. The intricate structure allows for diverse interactions with biological targets.

Anticancer Properties

Preliminary studies have indicated that this compound exhibits anticancer activity . Research has shown that compounds with similar structural features often demonstrate significant cytotoxic effects against various cancer cell lines:

CompoundStructure FeaturesBiological ActivityUniqueness
4-Aryl-6-Oxo-Pyrimido[1,2-a][1,3,5]triazineContains pyrimidine and triazine ringsAntibacterial propertiesDifferent heterocyclic framework
5-Cyano-Pyrimidine DerivativesCyano group on pyrimidineAnticancer activityFocus on different substituents
Benzothiophene DerivativesBenzothiophene coreDiverse pharmacological activitiesVaries based on functional groups

The unique combination of the benzothiophene core and the pyrimidine derivative suggests enhanced activity against cancer cells compared to simpler derivatives.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity . The presence of the cyano group and thiophene ring has been linked to bactericidal effects against various bacterial strains. For instance, derivatives of similar structures have demonstrated efficacy against Staphylococcus spp., indicating potential applications in treating bacterial infections.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets through:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes involved in cancer cell proliferation.
  • Gene Expression Modulation : The presence of functional groups may influence gene transcription related to cell growth and apoptosis.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Cytotoxicity : A recent study assessed the cytotoxic effects of various derivatives against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of structurally similar compounds against Mycobacterium tuberculosis. Results demonstrated significant activity against resistant strains.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound features a pyrimidinone core substituted with a 3-methoxyphenyl group, a cyano group at position 5, and a sulfanylbutanoyl-amino-tetrahydrobenzothiophene-carboxylate side chain. The pyrimidinone and sulfanyl groups enhance hydrogen-bonding and nucleophilic reactivity, while the tetrahydrobenzothiophene moiety contributes to lipophilicity, impacting membrane permeability in biological systems .

Q. What synthetic methodologies are recommended for preparing this compound?

A multi-step approach is typically employed:

  • Step 1 : Condensation of 5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-2-thiol with 2-bromobutanoyl chloride to introduce the sulfanylbutanoyl group.
  • Step 2 : Coupling the intermediate with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate via an amidation reaction.
  • Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C to improve yield (70–85%) and minimize side products .

Q. How can the purity and structural integrity of the compound be validated?

Employ a combination of:

  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., methoxy singlet at δ 3.8 ppm, cyano IR stretch at ~2200 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 595.18) .

Advanced Research Questions

Q. How can structural modifications enhance the compound's biological activity?

  • Substituent Analysis : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to modulate electron density on the pyrimidinone ring, potentially improving enzyme-binding affinity.
  • Side Chain Optimization : Replace the ethyl ester with a methyl or benzyl ester to alter metabolic stability. Comparative studies using molecular docking (e.g., AutoDock Vina) can predict binding interactions with target proteins like cyclooxygenase-2 (COX-2) .

Q. What experimental strategies address contradictions in biological activity data across studies?

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 24-hour incubation in HeLa cells).
  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm enzyme inhibition.
  • Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity measurements .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME can predict logP (target <5), aqueous solubility, and CYP450 inhibition.
  • Molecular Dynamics : Simulate interactions with serum albumin to assess plasma protein binding.
  • Crystallography : Use X-ray data from analogous compounds (e.g., thiazolo-pyrimidines) to refine docking models .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Byproduct Formation : Monitor for thiol oxidation byproducts via TLC and optimize inert atmosphere conditions (N₂/Ar).
  • Solvent Selection : Replace DMSO with cheaper, high-boiling solvents (e.g., toluene with piperidine catalyst) for Knoevenagel condensations.
  • Workup Efficiency : Use liquid-liquid extraction (ethyl acetate/water) to isolate the product from unreacted starting materials .

Methodological Considerations

Q. What analytical techniques are critical for resolving spectral overlaps in NMR characterization?

  • 2D NMR : HSQC and HMBC to assign overlapping signals in the tetrahydrobenzothiophene region (δ 1.5–2.8 ppm).
  • Deuterated Solvents : Use DMSO-d₆ to enhance solubility and reduce signal broadening .

Q. How can researchers troubleshoot low yields in the final amidation step?

  • Activation Reagents : Switch from EDC/HOBt to DCC/DMAP for better coupling efficiency.
  • Temperature Control : Perform reactions at 0–4°C to minimize racemization of the amino group .

Q. What in vitro assays are most suitable for evaluating this compound’s anti-inflammatory potential?

  • COX-2 Inhibition : Use a fluorometric assay with recombinant human COX-2 and arachidonic acid substrate.
  • Cytokine Profiling : ELISA to measure TNF-α and IL-6 levels in LPS-stimulated macrophages .

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